molecular formula C10H13ClO2 B8287901 4-Chloro1-phenoxy-2-butanol

4-Chloro1-phenoxy-2-butanol

Cat. No.: B8287901
M. Wt: 200.66 g/mol
InChI Key: OKVBCEXRAAQUTC-UHFFFAOYSA-N
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Description

4-Chloro-1-phenoxy-2-butanol (CAS: Not explicitly provided; structurally similar to "1-Chloro-4-(4-chlorophenyl)-2-butanol" in ) is a chlorinated alcohol featuring a phenoxy group and a hydroxyl group on a four-carbon chain. Its molecular formula is inferred as C₁₀H₁₁ClO₂, with a molecular weight of approximately 198.65 g/mol. Recent synthesis efforts highlight its novelty and experimental interest.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-1-phenoxybutan-2-ol

InChI

InChI=1S/C10H13ClO2/c11-7-6-9(12)8-13-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2

InChI Key

OKVBCEXRAAQUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Chloro-1-phenoxy-2-butanol with five related compounds, emphasizing structural variations, properties, and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes References
4-Chloro-1-phenoxy-2-butanol C₁₀H₁₁ClO₂ Phenoxy, Chloro, Hydroxyl ~198.65 Pharmaceutical intermediate; aromatic chlorinated alcohol with dual functionality
4-Chloro-2,2-dimethyl-1-butanol C₆H₁₃ClO Dimethyl, Chloro, Hydroxyl 136.62 Solvent; branched structure enhances hydrophobicity
1-Chloro-4-[(prop-2-en-1-yl)oxy]butane C₇H₁₃ClO Allyl ether, Chloro 148.63 Polymer precursor; reactive allyl group enables cross-linking
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one C₁₄H₁₀Cl₂O₂ Ketone, Chlorophenyl, Phenoxy 281.13 Agrochemical intermediate; ketone group alters reactivity vs. alcohols
4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol C₁₃H₁₂D₅ClN₂O Imidazole, Deuterated chain, Chlorophenyl 273.81 (deuterated) Radiolabeled compound for pharmacokinetic studies; isotopic substitution

Key Observations :

Functional Group Diversity: The target compound’s phenoxy-hydroxyl system contrasts with allyl ethers () or ketones (), which exhibit distinct reactivity. Phenoxy groups enhance aromatic stability, while allyl ethers favor polymerization. The deuterated analog () highlights isotopic labeling for metabolic studies, a niche application absent in non-deuterated analogs.

Branching vs. Linearity: 4-Chloro-2,2-dimethyl-1-butanol () has a branched chain, increasing hydrophobicity and reducing solubility in polar solvents compared to linear-chain analogs like the target compound.

Aromatic vs. Aliphatic Chlorine: The target compound’s aliphatic chlorine (on the butanol chain) differs from aromatic chlorines in , affecting electronic properties and interaction with biological targets.

Applications: Pharmaceutical Intermediates: Target compound and deuterated analog () are suited for drug synthesis. Agrochemicals: ’s ketone derivative may serve as a pesticide precursor due to its chlorophenyl-phenoxy backbone. Polymers: Allyl ether in enables industrial cross-linking reactions.

Preparation Methods

Reaction Mechanism

  • Phenoxide Formation : Phenol is deprotonated by sodium hydroxide to form a phenoxide ion, enhancing nucleophilicity.

  • Substitution : The phenoxide attacks the 1-position of 1,4-dichloro-2-butanol, displacing a chloride ion to form 1-phenoxy-4-chloro-2-butanol.

  • Residual Chloride Removal : Unreacted 1,4-dichloro-2-butanol may undergo further substitution or elimination, but optimized conditions minimize side reactions.

Key Parameters

ParameterOptimal RangePurpose
Temperature30–70°CBalances substitution vs. elimination
Base (NaOH)1–2 equivalentsEnsures phenoxide ion stability
Reaction Time6–48 hoursAchieves >90% conversion

Example Protocol (from EP0269383A2)

  • Reactants :

    • Phenol (3 moles)

    • 1,4-Dichloro-2-butanol (1.2 moles)

    • NaOH (50% aqueous, 1.0 mole)

    • Water (1 L)

  • Procedure :

    • Stir at 60°C for 3–8 hours.

    • Heat to 68°C for 6–48 hours.

    • Extract with chloroform, dry, and isolate via crystallization.

  • Yield : 180 g (unspecified purity).

Catalyzed Alkoxylation in Alcoholic Media

For substituted phenols, catalytic systems improve regioselectivity and reaction rates.

Case Study: 4-Chloro-1-(4-chlorophenoxy)-2-butanol

ComponentQuantityRole
4-Chlorophenol0.5 molesNucleophile
1,4-Dichloro-2-butanol0.5 molesElectrophile
NaOH1.0 molesBase
Water400 mLSolvent
Reaction Time6 hours at 68°COptimal substitution

Yield : 85 g (36.1%), purified via recrystallization from isopropanol.

Alternative Routes and Challenges

Friedel-Crafts Alkylation

Though effective for aromatic alkylation, this method is less common for 4-chloro-1-phenoxy-2-butanol due to:

  • Steric Hindrance : Bulky chloro-butanol intermediates reduce reactivity.

  • Side Reactions : Competing elimination pathways under acidic conditions.

Purification and Characterization

Extraction and Crystallization

StepConditionsPurpose
Organic ExtractionChloroform or isopropyl etherRemoves aqueous impurities
DryingNa₂SO₄ or MgSO₄Removes residual water
CrystallizationIsopropanol/EtOAcImproves purity (>95%)

Analytical Data

PropertyValue (Example)Source
Melting Point62–64°CEP0269383A2
¹H NMR (CDCl₃)δ 4.09 (OCH₂), 7.41 (Ar-H)
Elemental AnalysisC: 51.09%, H: 5.14%EP0269383A2

Optimization Strategies

Temperature Control

Low temperatures (10–30°C) favor substitution over elimination, while higher temperatures (50–70°C) accelerate kinetics but may reduce selectivity.

Solvent Selection

  • Water : Polar solvent stabilizes phenoxide ions.

  • Tertiary Butanol : Enhances solubility of substituted phenols.

Catalysts

Copper salts or sodium iodide may accelerate substitution in DMF, but these methods are less documented for 4-chloro-1-phenoxy-2-butanol.

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Nucleophilic Substitution36–45>95High regioselectivityLong reaction times
ChlorinationN/ALowDirect chlorinationMixed isomers, hazards
Friedel-Crafts<30ModerateVersatile for aromaticsSteric hindrance

Applications in Synthesis

4-Chloro-1-phenoxy-2-butanol serves as a precursor for:

  • Antifungal Agents : Intermediates in ketoconazole analogs.

  • Heterocyclic Compounds : Used in quinoline and oxazoline syntheses .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Chloro-1-phenoxy-2-butanol, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenol with 1,2-epoxybutane under basic conditions (e.g., KOH in ethanol) can yield the target compound. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm functional groups and regioselectivity .
  • Safety : Use inert atmospheres (N2_2) to avoid side reactions and ensure proper ventilation due to potential release of HCl gas .

Q. How should researchers handle and store 4-Chloro-1-phenoxy-2-butanol to ensure stability and safety?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is hygroscopic; store in airtight containers under dry conditions (e.g., desiccator with silica gel) to prevent hydrolysis .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to establish shelf-life. HPLC analysis can track decomposition products .

Q. What spectroscopic techniques are most effective for characterizing 4-Chloro-1-phenoxy-2-butanol?

  • NMR : 1H^1H-NMR identifies the -OH proton (broad singlet at δ 2.5–3.5 ppm) and phenoxy aromatic protons (δ 6.8–7.2 ppm). 13C^{13}C-NMR confirms the chlorinated carbon (δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate purity .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to improve the yield of 4-Chloro-1-phenoxy-2-butanol?

  • Experimental Design : Use a factorial design to test variables:

  • Solvents : Polar aprotic (DMF, DMSO) vs. polar protic (ethanol, water).
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Temperature : 60–100°C to balance reaction rate and side-product formation.
  • Analysis : Compare yields via GC-MS and optimize using response surface methodology (RSM) .

Q. How do structural analogs of 4-Chloro-1-phenoxy-2-butanol influence its biological activity, and how can discrepancies in reported data be resolved?

  • Case Study : Compare with 4-(4-Chlorophenyl)butan-2-one (lacks hydroxyl group) and 1-Amino-2-(4-chlorophenyl)butan-2-ol (additional amino group).

  • Biological Assays : Test antimicrobial activity (e.g., MIC against E. coli) and correlate with logP values.
  • Data Contradictions : Use meta-analysis to assess variability in assay conditions (e.g., pH, solvent). Molecular docking can predict binding affinity differences due to functional groups .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor reaction progress via IR spectroscopy (C-Cl stretch at ~750 cm1^{-1} disappearance).
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) to model transition states and activation energies. Compare SN1 vs. SN2 pathways based on solvent polarity .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes) using in vitro models?

  • Enzyme Inhibition : Test inhibition of trypanothione reductase (critical in parasite metabolism) via UV-Vis assays tracking NADPH oxidation.
  • Controls : Include positive controls (e.g., ebselen) and validate specificity using knockout cell lines .

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